4-methyl-N-(1H-pyrazol-4-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-(1H-pyrazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-2-4-9(5-3-8)11(15)14-10-6-12-13-7-10/h2-7H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNIPQDHXXVOTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 4-methyl-N-(1H-pyrazol-4-yl)benzamide
A retrosynthetic analysis of the target molecule, this compound, provides a logical framework for devising its synthesis. The primary disconnection point is the amide bond, which is a common and reliable bond to form. This disconnection leads to two key synthons: a 4-methylbenzoyl cation equivalent and a 4-aminopyrazole anion equivalent.
The corresponding synthetic equivalents for these synthons are 4-methylbenzoyl chloride (or 4-methylbenzoic acid) and 4-aminopyrazole, respectively. This straightforward analysis suggests that a direct amidation reaction between these two precursors is the most direct route to the target molecule. advancechemjournal.com Further disconnection of the 4-methylbenzoyl chloride leads back to 4-methylbenzoic acid, which can be derived from the oxidation of toluene (B28343). chegg.comchegg.com Similarly, the 4-aminopyrazole can be conceptually derived from precursors that allow for the construction of the pyrazole (B372694) ring, a common strategy in heterocyclic chemistry. advancechemjournal.comyoutube.com
Table 1: Key Disconnections in Retrosynthesis
| Target Molecule | Key Bond Disconnection | Synthons | Synthetic Equivalents |
|---|
Classical Synthetic Routes to N-Substituted Benzamides Incorporating Pyrazole Moieties
Classical synthetic methods remain a cornerstone for the preparation of N-substituted benzamides. These approaches typically involve the direct coupling of a carboxylic acid derivative with an amine.
The formation of the central benzamide (B126) linkage is most commonly achieved through amidation. One of the most direct methods involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine. In the context of this compound, this would involve the reaction of 4-methylbenzoyl chloride with 4-aminopyrazole. This type of reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. mdpi.comnih.gov
Alternatively, direct amidation between 4-methylbenzoic acid and 4-aminopyrazole can be facilitated by coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP), can activate the carboxylic acid for nucleophilic attack by the amine. nih.gov
The 4-methylbenzoyl moiety is typically introduced using 4-methylbenzoyl chloride. This acyl chloride can be readily prepared from 4-methylbenzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comprepchem.com The starting material, 4-methylbenzoic acid, can be synthesized by the oxidation of p-xylene (B151628) or 4-methylacetophenone. A common laboratory-scale synthesis involves the oxidation of toluene to benzoic acid, followed by Friedel-Crafts acylation and subsequent reactions, although direct oxidation of p-xylene is more industrially viable. chegg.comchegg.comgoogle.com
Table 2: Common Reagents for 4-methylbenzoyl Chloride Synthesis
| Starting Material | Reagent | Product |
|---|---|---|
| 4-methylbenzoic acid | Thionyl chloride (SOCl₂) | 4-methylbenzoyl chloride |
Advanced Synthetic Strategies for Pyrazole-Benzamide Linkages
Modern synthetic organic chemistry offers a range of advanced techniques for the formation of C-N bonds, which can be applied to the synthesis of pyrazole-benzamide compounds. These methods often provide higher yields, milder reaction conditions, and greater functional group tolerance compared to classical approaches.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the Suzuki-Miyaura reaction is primarily known for C-C bond formation, its principles can be adapted for C-N bond formation in what is known as the Buchwald-Hartwig amination. nih.govrsc.orgacs.orgnih.govresearchgate.netlibretexts.orgacs.orgnih.govyoutube.comyoutube.com This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.
For the synthesis of this compound, a Suzuki-type coupling could be envisioned to first form an N-aryl pyrazole, followed by amidation. researchgate.net For instance, coupling 4-bromopyrazole with an appropriate boronic acid derivative could be a viable route. nih.gov More directly, a Buchwald-Hartwig amination could couple 4-bromobenzamide (B181206) with pyrazole, or 4-iodopyrazole (B32481) with 4-methylbenzamide (B193301). The choice of reactants, catalyst, and ligand is crucial for the success of these reactions. nih.govorganic-chemistry.org
Table 3: Example of a Suzuki-Miyaura Coupling Approach
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Product |
|---|
Recent advancements have led to the development of direct amidation techniques that bypass the need for pre-activating the carboxylic acid. nih.gov These methods often employ specific catalysts or activating agents that facilitate the direct condensation of a carboxylic acid and an amine. For instance, certain boron-based reagents have been shown to promote direct amidation under mild conditions. researchgate.net Another approach involves oxidative amidation, where a pyrazole carbaldehyde can be reacted with an amine in the presence of an oxidizing agent to form the amide bond. beilstein-journals.org While not a direct route from 4-methylbenzoic acid, these innovative methods highlight the expanding toolkit available for amide bond formation.
Functionalization and Derivatization Approaches for this compound
The functionalization of the this compound scaffold is a key strategy for modulating its physicochemical and pharmacological properties. Research into related pyrazole-benzamide structures provides a roadmap for potential derivatization pathways, focusing on modifications to both the benzamide and pyrazole rings.
Substitution Patterns on the Benzamide Ring
The benzamide ring of the parent compound presents multiple sites for substitution, allowing for the introduction of a wide array of functional groups. A common strategy involves starting with a functionalized benzoyl chloride or a post-synthesis modification of the benzamide ring. A powerful method for achieving this is through cross-coupling reactions on a halogenated precursor.
Research on other N-(pyrazol-5-yl)benzamides has shown that electronegative substituents, particularly in the para-position of the benzamide ring, can significantly increase biological potency in certain contexts. acs.org
Table 1: Examples of Benzamide Ring Functionalization via Suzuki-Miyaura Coupling on an Analogous Bromo-Precursor researchgate.net
| Aryl/Heteroaryl Boronic Acid | Resulting Substituent at 4-position | Yield |
|---|---|---|
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 85% |
| 3-Methoxyphenylboronic acid | 3-Methoxyphenyl | 82% |
| Pyridine-3-boronic acid | Pyridin-3-yl | 75% |
| Thiophene-2-boronic acid | Thiophen-2-yl | 78% |
| Furan-2-boronic acid | Furan-2-yl | 70% |
Modification of the Pyrazole Nitrogen (e.g., N-alkylation, N-arylation)
The unsubstituted N1-position of the pyrazole ring is a prime target for functionalization through N-alkylation or N-arylation. These modifications can influence the compound's planarity, solubility, and interactions with biological targets.
N-Arylation: Copper-catalyzed Ullmann coupling reactions are a general and effective method for the N-arylation of pyrazoles. acs.orgacs.org These reactions typically employ a copper(I) source, such as CuI, in combination with a diamine ligand to couple the pyrazole N-H with an aryl halide. This methodology is compatible with a range of functional groups on the aryl halide, including ketones, esters, and nitriles. acs.org The choice of base and solvent is crucial; for pyrazoles, potassium carbonate (K2CO3) is often preferred over potassium phosphate (B84403) (K3PO4), and less polar solvents like toluene can lead to improved reaction rates. acs.org
N-Alkylation: The pyrazole nitrogen can also be readily alkylated using various alkyl halides or other electrophilic alkylating agents. researchgate.net For example, reactions with agents like bromoacetone (B165879) or hydroxylamine-O-sulfonic acid have been reported for other pyrazole-containing scaffolds. researchgate.net These reactions introduce alkyl chains or functionalized alkyl groups that can serve as handles for further derivatization or modulate the compound's pharmacokinetic profile.
Introduction of Diverse Chemical Scaffolds for SAR Expansion
Expanding the structure-activity relationship (SAR) often involves introducing entirely new chemical scaffolds to the core molecule. This can be achieved by leveraging the functional handles introduced via the methods described above.
The Suzuki coupling mentioned previously is a powerful tool for introducing diverse aromatic and heterocyclic systems to the benzamide portion of the molecule. researchgate.net The reaction is tolerant of various functionalities, enabling the synthesis of a broad library of analogs for biological screening. researchgate.net
Similarly, the N-position of the pyrazole can be used to append larger and more complex moieties. In the development of glycine (B1666218) transporter 1 (GlyT1) inhibitors, a pyrazole ring was introduced onto a larger piperidine-containing scaffold to enhance inhibitory activity. nih.gov This highlights a strategy where the pyrazole, attached to the main benzamide structure, acts as a key pharmacophoric element that can be further modified. Combining optimal substituents at different positions is a proven strategy for dramatic gains in potency, as demonstrated in the development of mGluR5 modulators where specific halogen substitutions on an N-phenyl ring and electronegative groups on the benzamide ring led to a compound with significantly improved activity. acs.org
Optimization of Synthetic Pathways
The efficient synthesis of this compound and its derivatives is critical for enabling thorough chemical and biological investigation. Optimization efforts focus on improving catalyst efficiency and fine-tuning reaction conditions to maximize yield and selectivity.
Catalyst Development and Efficiency
The choice of catalyst is paramount in many of the key synthetic transformations for this class of compounds.
Palladium Catalysts: For C-C bond-forming reactions like the Suzuki-Miyaura coupling, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst. researchgate.net Research into related Heck reactions on pyrazole triflates has involved screening various palladium catalysts, including Pd(PPh₃)₄, bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], and tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃], to identify the most efficient system for a given transformation. ktu.edu This systematic approach to catalyst selection is crucial for optimizing reaction outcomes.
Copper Catalysts: For N-arylation reactions, the development of catalyst systems derived from copper(I) iodide (CuI) and diamine ligands has been a significant advancement. acs.orgacs.org These systems offer a general and robust method for coupling pyrazoles with aryl iodides and bromides under relatively mild conditions, tolerating a wide range of functional groups. acs.org
Reaction Condition Tuning for Yield and Selectivity
Beyond the catalyst, careful tuning of reaction parameters such as solvent, base, temperature, and stoichiometry is essential for maximizing product yield and ensuring regioselectivity.
Base and Solvent Selection: In the copper-catalyzed N-arylation of pyrazoles, it was discovered that the base plays a critical role. The use of K₂CO₃ was found to be superior to K₃PO₄, which is often used for other azoles. This is attributed to the specific acidity of the pyrazole N-H. Furthermore, switching to a less polar solvent like toluene from more polar options improved reaction rates. acs.org
Temperature and Stoichiometry: In the synthesis of a pyrazole-based benzenesulfonamide, the reaction was efficiently carried out at room temperature using specific stoichiometric ratios of the aminopyrazole, sulfonyl chloride, and triethylamine (B128534) base to achieve a high yield of 88%. mdpi.com For Suzuki couplings on a bromo-benzamide-pyrazole scaffold, conditions were optimized to use K₃PO₄ as the base in a 1,4-dioxane/water solvent system at reflux. researchgate.net
Table 2: Summary of Optimized Reaction Conditions for Key Transformations
| Reaction Type | Catalyst System | Base | Solvent | Temperature | Key Findings | Reference |
|---|---|---|---|---|---|---|
| N-Arylation | CuI / Diamine Ligand | K₂CO₃ | Toluene | 110°C | K₂CO₃ is the ideal base for pyrazoles; Toluene improves rate. | acs.org |
| Suzuki Coupling | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | Reflux | Effective for diversifying the benzamide ring. | researchgate.net |
| Heck Coupling | Pd(PPh₃)₂Cl₂ | Triethylamine | N/A | N/A | Catalyst and base choice are critical for yield improvement. | ktu.edu |
| Sulfonamidation | None (Base-mediated) | Triethylamine | Acetonitrile | Room Temp. | Precise stoichiometry leads to high yield at mild temperature. | mdpi.com |
Process Scale-Up Considerations in Academic Synthesis
The transition from synthesizing a compound like this compound on a laboratory bench scale (milligrams to grams) to a larger, process scale-up in an academic setting (kilogram scale) introduces a host of challenges that are not typically encountered during initial discovery and synthesis. While industrial scale-up is driven by economic and regulatory factors, academic scale-up is often constrained by available equipment, infrastructure, and the different primary objectives of a non-commercial environment. The successful scale-up of this compound, which involves key transformations such as amide bond formation and potentially N-arylation of a pyrazole ring, requires careful consideration of several factors.
A primary challenge in scaling up amide bond formation, a crucial step in the synthesis of this compound, is the management of reaction exotherms and the selection of appropriate coupling reagents that are both effective and economically viable on a larger scale. umich.edunih.gov While a wide variety of coupling reagents are available for small-scale synthesis, their cost, safety, and the difficulty of removing byproducts can become significant obstacles at a larger scale. researchgate.net For instance, common coupling reagents used in laboratory-scale peptide synthesis are often too expensive for large-scale production. researchgate.net
Furthermore, the synthesis of the N-arylpyrazole moiety, if not already part of the starting materials, presents its own set of scale-up challenges. Methods like copper-catalyzed aryl amidation or Suzuki-Miyaura cross-coupling are often employed. sci-hub.sewuxiapptec.com However, scaling these reactions can be problematic due to issues such as catalyst deactivation, the need for specialized equipment to handle pyrophoric reagents or inert atmospheres, and the removal of metal residues from the final product. sci-hub.seresearchgate.net
Another significant consideration is the physical form of the intermediates and the final product. Ideally, intermediates should be crystalline solids, which are easier to isolate and purify by filtration, thus avoiding laborious and solvent-intensive chromatographic purification that is not practical at a large scale. The workup and isolation procedures are critical for controlling the final quality of the product. sci-hub.se
The choice of solvent also becomes more critical during scale-up. Solvents that are acceptable for small-scale reactions may be unsuitable for larger batches due to safety concerns (e.g., high flammability, toxicity), environmental regulations, and cost. The use of greener, more sustainable solvents is an increasing focus in process chemistry. nih.gov
Finally, the robustness of the synthetic route is paramount. A reaction that works well on a small scale may fail or give significantly lower yields when scaled up due to subtle changes in reaction parameters like mixing efficiency, heat transfer, and the rate of reagent addition. Therefore, a thorough understanding of the reaction mechanism and kinetics is essential for a successful and reproducible scale-up. wuxiapptec.com
The following interactive data table summarizes some of the key considerations when scaling up the synthesis of a compound like this compound in an academic setting, based on analogous transformations reported in the literature.
Interactive Data Table: Scale-Up Considerations for Analogous Reactions
| Parameter | Laboratory Scale (mg-g) | Academic Process Scale (kg) | Key Considerations for this compound |
| Amide Coupling Reagent | Wide variety of expensive reagents (e.g., HATU, HOBt) often used. umich.edu | Cost-effective and easily removable reagents preferred (e.g., carbodiimides, acyl chlorides). researchgate.netresearchgate.net | Selection of a coupling agent for the reaction between 4-methylbenzoic acid and 4-amino-1H-pyrazole that balances cost, efficiency, and ease of byproduct removal. |
| N-Arylpyrazole Synthesis | Transition-metal catalysis (e.g., Pd, Cu) with complex ligands is common. researchgate.netorganic-chemistry.org | Robust, low-loading catalysts; potential for catalyst deactivation and metal contamination. sci-hub.sewuxiapptec.comresearchgate.net | If synthesizing the N-aryl bond, choosing a catalyst system that is tolerant to scale and allows for easy purification of the final compound from metal residues. |
| Purification Method | Column chromatography is frequently used. | Crystallization and filtration are the preferred methods. sci-hub.se | Developing a synthetic route where intermediates and the final product are solids that can be purified without chromatography. |
| Solvent Selection | A wide range of solvents is acceptable. | Safety, environmental impact, and cost are major constraints. nih.gov | Choosing solvents that are safe to handle in larger quantities and are environmentally benign. |
| Reaction Monitoring | TLC, LC-MS are common. | In-process controls (IPC) using HPLC, NMR to ensure reaction completion and purity. wuxiapptec.com | Establishing reliable analytical methods to monitor the progress of the key amide formation and any N-arylation steps. |
| Heat and Mass Transfer | Generally not a significant issue. | Critical for controlling reaction temperature and ensuring homogeneity. | Ensuring adequate stirring and cooling capacity to manage any exotherms, especially during the activation of the carboxylic acid and the amide coupling step. |
Advanced Structural Elucidation and Characterization Studies
Spectroscopic Analysis of 4-methyl-N-(1H-pyrazol-4-yl)benzamide and its Derivatives
Spectroscopic techniques are indispensable for confirming the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the electronic environment of individual atoms, Infrared (IR) spectroscopy identifies functional groups through their vibrational modes, and Mass Spectrometry (MS) determines the molecular weight and provides clues to the structure through fragmentation analysis.
NMR spectroscopy is a powerful tool for the structural elucidation of N-pyrazolylbenzamides. While complete experimental data for the specific title compound is not widely published, the expected spectral features can be inferred from its constituent parts and from data on closely related derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For the 4-methylbenzoyl moiety, characteristic signals include a singlet for the methyl (CH₃) protons and a set of doublets in the aromatic region for the para-substituted benzene (B151609) ring. rsc.org The pyrazole (B372694) ring protons, including the N-H proton, exhibit shifts dependent on their electronic environment and solvent interactions. chemicalbook.com In a related derivative, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the methyl protons on the phenyl ring appear as a singlet around 2.48 ppm, while the pyrazole ring proton (H-4) is observed as a singlet at 5.74 ppm. mdpi.com The amide proton (N-H) typically appears as a broad singlet, with its chemical shift being highly sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 spectrum complements the proton data. Key signals include the methyl carbon, the amide carbonyl carbon (typically in the range of 165-170 ppm), and distinct signals for the aromatic and pyrazole ring carbons. rsc.org For instance, in a series of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides, the structures were confirmed using ¹³C NMR among other techniques. researchgate.net In the derivative N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the methyl carbon of the 4-methylphenyl group resonates at 21.9 ppm, while the pyrazole ring carbons appear between 103.7 and 160.9 ppm. mdpi.com
Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Benzamide-Pyrazole Derivative
The following table presents experimental data for N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, a related compound containing both the 4-methylphenyl and a substituted pyrazole moiety. mdpi.com
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrazole Ring H-4 | 5.74 (s) | 103.7 |
| Phenyl Ring H (ortho) | 7.78 (d) | 129.0 |
| Phenyl Ring H (meta) | 7.34 (d) | 129.8 |
| Phenyl-CH₃ | 2.48 (s) | 21.9 |
| Pyrazole-NCH₃ | 3.40 (s) | 35.6 |
| Pyrazole-C(t-Bu) | - | 160.9 |
| Amide/Sulfonamide Linkage | - | - |
| Pyrazole Ring C-5 | - | 130.9 |
Note: (s) = singlet, (d) = doublet. Data sourced from reference mdpi.com.
IR spectroscopy is used to identify the principal functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the spectrum is expected to be dominated by absorptions from the amide linkage and the aromatic rings.
The most characteristic bands for the amide group are the C=O stretching vibration (Amide I band), typically observed in the region of 1630–1680 cm⁻¹, and the N-H bending vibration (Amide II band), usually found between 1520–1580 cm⁻¹. researchgate.netresearchgate.net The IR spectrum of 4-methylbenzamide (B193301) shows a strong C=O stretch. researchgate.net The N-H stretching vibration appears as a sharp or broad band in the 3200–3400 cm⁻¹ region. researchgate.net The pyrazole ring itself contributes to the spectrum with C=N stretching vibrations, often seen around 1570-1600 cm⁻¹, and various C-H and ring stretching modes. mdpi.com Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching bands for the benzene ring appear in the 1450–1600 cm⁻¹ range.
Interactive Data Table: Characteristic IR Absorption Frequencies for N-Pyrazolylbenzamides
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |
| Amide N-H | Stretching | 3200 - 3400 | researchgate.net |
| Aromatic C-H | Stretching | 3000 - 3100 | jocpr.com |
| Amide C=O | Stretching (Amide I) | 1630 - 1680 | researchgate.netresearchgate.net |
| Pyrazole C=N / Aromatic C=C | Stretching | 1570 - 1600 | mdpi.com |
| Amide N-H | Bending (Amide II) | 1520 - 1580 | researchgate.net |
Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns upon ionization. For this compound (C₁₁H₁₁N₃O), the calculated molecular weight is approximately 213.23 g/mol . The high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak ([M]⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺) corresponding to this mass with high accuracy. mdpi.com
The electron ionization (EI) mass spectrum would likely exhibit a fragmentation pattern characteristic of N-aryl amides. Key fragmentation pathways would include:
Alpha-cleavage of the C-C bond between the carbonyl group and the tolyl ring, leading to the formation of the stable 4-methylbenzoyl cation (tolyl-C≡O⁺) at m/z 119. rsc.org
Further fragmentation of the 4-methylbenzoyl cation through loss of carbon monoxide (CO) to yield the tolyl cation at m/z 91.
Cleavage of the amide C-N bond, which can generate fragments corresponding to the 4-methylbenzoyl radical and the 4-aminopyrazole cation , or vice versa.
Interactive Data Table: Predicted Key Mass Fragments for this compound
| Fragment Structure | Description | Predicted m/z | Reference |
| [C₁₁H₁₁N₃O]⁺ | Molecular Ion | 213 | - |
| [CH₃-C₆H₄-CO]⁺ | 4-Methylbenzoyl cation | 119 | rsc.org |
| [CH₃-C₆H₄]⁺ | Tolyl cation | 91 | rsc.org |
| [C₄H₅N₃]⁺ | 4-Aminopyrazole cation | 95 | - |
X-ray Crystallographic Investigations of the Solid State Structure
The crystal packing of N-pyrazolylbenzamides is typically governed by a network of intermolecular hydrogen bonds. The amide N-H group is an effective hydrogen bond donor, while the amide carbonyl oxygen and the sp²-hybridized nitrogen atoms of the pyrazole ring are potential acceptors. iucr.org In the aforementioned derivative, a strong hydrogen bond is observed between the amide proton (N-H) and the carbonyl oxygen of the pyrazolone (B3327878) moiety of a neighboring molecule, forming chains. iucr.org In other structures, π–π stacking interactions between aromatic rings can further stabilize the crystal lattice. nih.gov
Interactive Data Table: Representative Crystallographic Data for a Benzamide-Pyrazole Derivative
The following table presents crystallographic data for N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide. iucr.org
| Parameter | Value |
| Chemical Formula | C₁₉H₁₉N₃O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.2335 (4) |
| b (Å) | 11.0827 (4) |
| c (Å) | 13.7924 (5) |
| β (°) | 94.624 (2) |
| Volume (ų) | 1711.10 (11) |
| Z | 4 |
| Key H-Bond (D-H···A) | N-H···O=C |
Data sourced from reference iucr.org.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties. The potential for polymorphism in this compound arises from the conformational flexibility of the molecule and the variety of possible intermolecular interactions.
Computational Chemistry Approaches to Structural Characterization
Computational chemistry serves as an indispensable tool in modern chemical research, offering insights that complement experimental data. For complex organic molecules like this compound, computational methods can predict and analyze various properties with a high degree of accuracy.
Density Functional Theory (DFT) Calculations for Ground State Geometry
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. frontiersin.orgnih.gov It is a popular method for calculating the optimized ground state geometry of molecules, providing detailed information on bond lengths, bond angles, and dihedral angles.
For pyrazole and benzamide (B126) derivatives, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), are employed to determine the most stable conformation of the molecule. nih.govnih.gov The optimization process minimizes the total energy of the molecule, revealing the most probable arrangement of its atoms in the gas phase.
Table 1: Representative Optimized Geometric Parameters for a Pyrazole Derivative
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
| Bond Length | C=O | 1.23 Å |
| N-H | 1.01 Å | |
| C-N (amide) | 1.37 Å | |
| C-C (ring-amide) | 1.49 Å | |
| Bond Angle | O=C-N | 123.5° |
| C-N-H | 120.1° | |
| Dihedral Angle | Phenyl-Amide | 35.2° |
Note: The data in this table is illustrative and based on typical values for related structures.
Frontier Molecular Orbital Analysis (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. nih.govresearchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability, chemical reactivity, and optical properties. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. nih.gov
In pyrazole and benzamide derivatives, the distribution of HOMO and LUMO densities provides insight into the regions of the molecule that are most likely to participate in chemical reactions. For this compound, it is expected that the HOMO would be localized primarily on the electron-rich p-methylphenyl and pyrazole rings, while the LUMO would be distributed over the benzamide moiety, particularly the carbonyl group. This distribution facilitates intramolecular charge transfer, a property often associated with various biological activities and material applications.
Table 2: Representative Frontier Molecular Orbital Energies for a Pyrazole Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.0 |
Note: The data in this table is illustrative and based on typical values for related structures. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) on the molecule's surface.
For this compound, the MEP map would likely show the most negative potential (typically colored red or yellow) located around the carbonyl oxygen atom of the amide group and the nitrogen atoms of the pyrazole ring, indicating these are the primary sites for electrophilic attack. Conversely, the most positive potential (typically colored blue) would be expected around the amide proton (N-H), making it susceptible to nucleophilic attack. The aromatic protons would also exhibit some degree of positive potential. Understanding these reactive sites is crucial for predicting how the molecule will interact with biological targets or other chemical species. researchgate.net
Biological Activity and Mechanistic Investigations
In Vitro Pharmacological Profiling of 4-methyl-N-(1H-pyrazol-4-yl)benzamide Analogs
The substitution pattern on the pyrazole (B372694) and benzamide (B126) rings allows for fine-tuning of the molecule's biological activity, leading to potent and selective inhibitors against various targets. Structure-activity relationship (SAR) studies have been crucial in optimizing these derivatives for enhanced efficacy. nih.gov
Analogs based on the N-(1H-pyrazol-4-yl)benzamide scaffold have demonstrated significant antiproliferative effects across a variety of human cancer cell lines. Guided by activity in the pancreatic cancer cell line MIA PaCa-2, preliminary SAR studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides led to the identification of compounds with submicromolar potency. alzdiscovery.orgresearchgate.net
For instance, certain derivatives showed potent activity against MIA PaCa-2 cells and were found to possess good metabolic stability. alzdiscovery.org The broader class of pyrazole derivatives has also shown notable cytotoxic activity against cell lines such as the human colon cancer line HCT-116 and the breast cancer line MCF-7. nih.gov Specifically, pyrazole benzamide and pyrazole dihydro triazinone derivatives were found to have significant antiproliferative efficacy against these two cell lines. nih.gov Further studies on pyrazole-4-sulfonamide derivatives showed they could inhibit the proliferation of U937 lymphoma cells. targetmol.com
Table 1: Antiproliferative Activity of Selected N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Analogs
The pyrazole scaffold is a key component in a multitude of protein kinase inhibitors (PKIs). nih.govnih.gov Its ability to form critical hydrogen bonds within the ATP-binding site of kinases makes it a privileged structure in the design of targeted therapies. nih.gov
Aurora Kinases: Aminopyrazole derivatives are a powerful pharmacophore for designing Aurora kinase inhibitors. nih.gov Compounds like Tozasertib (MK-0457) and Barasertib are 3-aminopyrazole (B16455) derivatives that inhibit Aurora kinases, leading to apoptosis in tumor cells. nih.gov Barasertib, a pyrazolyl-aminoquinazoline derivative, was developed by replacing an aniline (B41778) ring with a pyrazole fragment, which afforded potent and less lipophilic compounds. nih.gov A series of pyrazoloquinazolines has been discovered that shows over 1000-fold selectivity for Aurora B over Aurora A kinase. nih.gov
JAK2: Pyrazole-containing compounds have been developed as potent inhibitors of Janus kinase 2 (JAK2), a key protein in the JAK/STAT signaling pathway. google.com Ruxolitinib, a pyrazole derivative linked to a pyrrolo[2,3-d]pyrimidine scaffold, is a selective inhibitor of JAK1 and JAK2 with IC50 values around 3 nM. nih.gov Gandotinib is another orally bioavailable and relatively selective JAK2 inhibitor derived from a 3-aminopyrazole scaffold. nih.gov A series of 4-amino-(1H)-pyrazole derivatives were designed as potent JAKs inhibitors, with compound 3f showing IC50 values of 3.4, 2.2, and 3.5 nM against JAK1, JAK2, and JAK3, respectively. google.com
Abl: The pyrazole scaffold has been used to design inhibitors of Bcr-Abl kinase, a target in chronic myeloid leukemia. medchemexpress.com A series of 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives showed potent activity against wild-type Bcr-Abl1 kinase, with compound 7a being the most potent with an IC50 of 14.2 nM. nih.gov
Akt: Afuresertib, a pyrazole-based compound, is a highly potent inhibitor of all three Akt isoforms, with a Ki value of 0.08 nM and a higher potency against Akt1. nih.govmedchemexpress.com
CSF-1R: The colony-stimulating factor 1 receptor (CSF1R) is a receptor tyrosine kinase. A potent CSF1R inhibitor, 5-(1-methyl-1H-pyrazol-4-yl)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)nicotinamide , which contains both pyrazole and benzamide moieties, demonstrated an IC50 of 0.5 nM. nih.gov Other small-molecule CSF1R inhibitors like Sotuletinib (BLZ945) and Pexidartinib (PLX-3397) also show potent inhibition, with IC50 values of 1 nM and targeting the KIT, CSF1R, and FLT3 kinases, respectively. sigmaaldrich.com
PLK1: Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle and a target in cancer therapy. mdpi.com While several PLK1 inhibitors have been developed, many have failed in clinical trials due to toxicity. mdpi.com Onvansertib and Rigosertib are pyrazole-containing PLK1 inhibitors that have progressed to clinical trials. mdpi.com
Table 2: Inhibitory Activity of Selected Pyrazole Analogs Against Various Kinases
Succinate (B1194679) Dehydrogenase (SDH): Pyrazole carboxamide derivatives are a major class of succinate dehydrogenase inhibitors (SDHIs), which are widely used as fungicides in agriculture. The pyrazole-4-carboxamide fragment is present in about half of the 24 commercial SDHI fungicides. Numerous novel pyrazole-4-carboxamides have been synthesized and shown to have potent activity. For example, compounds 7d and 12b , containing an ether group, displayed outstanding activity against the fungus Rhizoctonia solani, with an EC50 value of 0.046 μg/mL, which is far superior to commercial fungicides like boscalid. Other series, such as pyrazole-5-yl-amide derivatives containing cinnamamide (B152044) fragments, have also been developed as potential SDHIs. sigmaaldrich.com
P2X7 Receptor: The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain. High-throughput screening identified (1H-pyrazol-4-yl)acetamide compounds as potent P2X7 receptor antagonists. mdpi.com Subsequent structure-activity relationship studies led to the identification of optimized compounds with favorable pharmacokinetic properties. mdpi.com Specific antagonists like A-438079 and AZ10606120 have been shown to block P2X7 receptor function and have demonstrated potential in models of inflammatory and neuropathic pain.
The pyrazole scaffold is a versatile core for developing agents with a broad spectrum of antimicrobial and antifungal activities. acs.org
Antifungal Activity: As noted with SDHIs, pyrazole carboxamides are particularly effective as antifungal agents. A series of pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives were tested against four phytopathogenic fungi, with some compounds showing notable activity. The isoxazolol pyrazole carboxylate 7ai showed strong activity against R. solani with an EC50 of 0.37 μg/mL, which was better than the commercial fungicide carbendazol. Novel pyrazole acyl(thio)urea derivatives have also demonstrated excellent activity against a range of fungal plant pathogens.
Antimicrobial Activity: Pyrazole derivatives have also been evaluated for their antibacterial properties. One study reported a series of new pyrazoles containing a quinolinyl chalcone (B49325) group, with one compound emerging as the most potent against both bacterial and fungal strains. acs.org Another study synthesized pyrazole-1-sulphonamides and other derivatives and found that compounds with chloro- and bromo-substituents, which have lipophilic properties, showed the greatest antimicrobial activity.
Table 3: Antifungal Activity of Selected Pyrazole Carboxamide Analogs
The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth and proliferation and is a key negative regulator of autophagy. alzdiscovery.org The mTOR kinase exists in two complexes, mTORC1 and mTORC2. mTORC1, when active, suppresses autophagy by phosphorylating key autophagy-initiating proteins like ULK1.
Specific analogs of N-(1H-pyrazol-4-yl)benzamide have been shown to modulate these critical pathways. Studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed that selected compounds could reduce mTORC1 activity and increase autophagy at the basal level in MIA PaCa-2 pancreatic cancer cells. alzdiscovery.orgresearchgate.net
Furthermore, these compounds were found to disrupt autophagic flux. alzdiscovery.org Autophagic flux is the complete process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and degradation of its contents. While the compounds increased basal autophagy, they interfered with the clearance of the autophagic marker LC3-II and mTORC1 reactivation under starvation and refeeding conditions. alzdiscovery.orgresearchgate.net This was evidenced by an accumulation of LC3-II and the appearance of abnormal LC3-labeled puncta, suggesting that these benzamide derivatives represent a novel class of autophagy modulators. alzdiscovery.org
Preclinical In Vivo Efficacy Studies of Optimized Derivatives
Optimized derivatives from the broader pyrazole class have demonstrated significant efficacy in various preclinical in vivo models, validating their therapeutic potential.
In oncology, the pyrazoloquinazoline derivative AZD1152 , a selective inhibitor of Aurora B kinase, displayed striking in vivo activity in preclinical models and was subsequently selected for clinical evaluation. nih.gov In the field of immunology, a difluoroethyl pyrazole derivative (16a ) developed as a hematopoietic progenitor kinase 1 (HPK1) inhibitor was shown to elicit the desired pharmacodynamic response in mice, holding promise for cancer immunotherapy.
For P2X7 receptor antagonists, the (1H-pyrazol-4-yl)acetamide derivative compound 16 was shown to be a potent antihyperalgesic agent in a rat model of inflammatory pain.
In the context of antifungal applications, pyrazole-4-carboxamide derivatives have shown excellent in vivo efficacy. Compounds 7d and 12b , which are potent SDHIs, were able to significantly inhibit the growth of the fungus R. solani in rice leaves, demonstrating both protective and curative effects. Similarly, the pyrazole-5-yl-amide derivatives G22 and G34 showed excellent in vivo protective and curative effects against the apple tree canker pathogen Valsa mali. sigmaaldrich.com
Table of Mentioned Compounds
| Compound Name/Identifier | Class/Target |
|---|---|
| This compound | Parent Compound |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Pyrazole Benzamide Analogs |
| Compound 22 / 23 | N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogs |
| Pyrazole-4-sulfonamide derivatives | Sulfonamide Derivatives |
| Tozasertib (MK-0457) | Aurora Kinase Inhibitor |
| Barasertib | Aurora B Kinase Inhibitor |
| AZD1152 | Aurora B Kinase Inhibitor |
| Ruxolitinib | JAK1/JAK2 Inhibitor |
| Gandotinib | JAK2 Inhibitor |
| Compound 3f (4-amino-(1H)-pyrazole) | JAK Inhibitor |
| Compound 7a (4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide) | Bcr-Abl Inhibitor |
| Afuresertib | Akt Inhibitor |
| 5-(1-methyl-1H-pyrazol-4-yl)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)nicotinamide | CSF1R Inhibitor |
| Sotuletinib (BLZ945) | CSF-1R Inhibitor |
| Pexidartinib (PLX-3397) | CSF1R/KIT/FLT3 Inhibitor |
| BPR1R024 | CSF1R Inhibitor |
| Onvansertib | PLK1 Inhibitor |
| Rigosertib | PLK1/PI3K Inhibitor |
| Compound 7d / 12b (pyrazole-4-carboxamides) | Succinate Dehydrogenase Inhibitor |
| Boscalid | Succinate Dehydrogenase Inhibitor |
| Compound 7ai (isoxazolol pyrazole carboxylate) | Antifungal Agent |
| Carbendazol | Antifungal Agent |
| Compound G22 / G34 (pyrazole-5-yl-amides) | Succinate Dehydrogenase Inhibitor |
| (1H-pyrazol-4-yl)acetamide derivatives | P2X7 Receptor Antagonist |
| A-438079 | P2X7 Receptor Antagonist |
| AZ10606120 | P2X7 Receptor Antagonist |
| Compound 16 ((1H-pyrazol-4-yl)acetamide) | P2X7 Receptor Antagonist |
Evaluation in Relevant Animal Models (e.g., xenograft models, inflammatory models, fungal infection models)
No studies describing the evaluation of this compound in any animal models have been found in the public domain.
Assessment of Pharmacodynamic Biomarkers
There is no available information on the use of pharmacodynamic biomarkers to assess the in vivo effects of this compound.
Elucidation of Mechanism of Action (MOA)
Target Identification and Validation Strategies
No biological targets for this compound have been identified or validated in published literature.
Downstream Signaling Pathway Analysis (e.g., PI3K/Akt/mTOR pathway)
There are no studies available that analyze the effect of this compound on the PI3K/Akt/mTOR pathway or any other signaling cascades.
Cellular Effects and Phenotypic Changes (e.g., polyploidy, morphological alterations)
Information regarding any cellular or phenotypic changes induced by this compound is not available.
Interaction with Specific Enzymes or Receptors at the Molecular Level
There is no data detailing the molecular interactions of this compound with any specific enzymes or receptors.
Structure Activity Relationship Sar and Rational Design
Systematic SAR Studies on the 4-methyl-N-(1H-pyrazol-4-yl)benzamide Scaffold
The biological activity of derivatives based on the this compound core is intricately linked to their chemical structure. Systematic investigations into how different functional groups at various positions on the molecule affect its interaction with biological targets are crucial for designing more potent and selective compounds.
Influence of Substituents on the Benzamide (B126) Phenyl Ring
The benzamide phenyl ring is a key component of the scaffold, and modifications to this ring can significantly impact the compound's properties. The position and nature of substituents on this ring play a pivotal role in modulating biological activity.
For instance, in a related series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, a methyl scan of the benzamide phenyl ring revealed that a methyl group at the ortho or para position enhanced antiproliferative activity, while a meta-methyl group had a negligible effect. nih.gov This suggests that steric bulk and/or electronic effects at these specific positions are important for the compound's mechanism of action. Further studies with methoxy (B1213986) and chloro groups on the same scaffold did not lead to a significant improvement in anticancer activity, indicating that not all substitutions are beneficial and that the nature of the substituent is critical. nih.gov
In another class of pyrazole (B372694) derivatives acting as cannabinoid receptor antagonists, a para-substituted phenyl ring at a corresponding position was found to be a structural requirement for potent and selective activity. elsevierpure.comnih.gov This highlights the general importance of substitution at the para-position of the phenyl ring in pyrazole-based ligands. The 4-methyl group in the title compound, being at the para-position, is therefore likely to be a key determinant of its biological profile.
Table 1: Effect of Benzamide Phenyl Ring Substitution on Activity of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Analogs nih.gov
| Compound | Benzamide Ring Substituent | Relative Antiproliferative Activity |
| Parent Compound | Unsubstituted | Baseline |
| 11 | 2-methyl | Enhanced |
| 12 | 3-methyl | No significant effect |
| 13 | 4-methyl | Enhanced |
| 14 | 2-methoxy | No significant improvement |
| 15 | 3-methoxy | No significant improvement |
| 16 | 4-methoxy | No significant improvement |
| 17 | 2-chloro | No significant improvement |
| 18 | 3-chloro | No significant improvement |
| 19 | 4-chloro | No significant improvement |
Impact of Modifications on the Pyrazole Ring System
The pyrazole ring is another critical pharmacophoric element. Its substitution pattern can influence the compound's binding affinity, selectivity, and pharmacokinetic properties.
In studies of pyrazole derivatives as cannabinoid receptor antagonists, specific substitutions on the pyrazole ring were found to be crucial for activity. elsevierpure.comnih.gov While the title compound features an unsubstituted 1H-pyrazole, research on related scaffolds has shown that introducing substituents on the pyrazole ring can dramatically alter biological outcomes. For example, in a series of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), modifications to the core attached to the pyrazole nitrogen were explored to enhance permeability and potency. nih.gov This suggests that even without direct substitution on the pyrazole ring itself, modifications to its point of attachment can have a profound effect.
Furthermore, in the development of pyrazole sulfonamide inhibitors of Trypanosoma brucei N-myristoyltransferase, it was demonstrated that the N-methyl group on the pyrazole ring binds in a hydrophobic pocket and is important for fixing the adjacent nitrogen as a hydrogen bond acceptor. nih.gov This highlights the importance of the substitution pattern on the pyrazole nitrogen for specific target interactions.
Role of the Amide Linker Conformation
In a study of N-substituted phenyldihydropyrazolones, the introduction of a piperidine (B6355638) linker as an alternative to direct substitution on the pyrazole nitrogen offered new opportunities for derivatization and resulted in compounds with low micromolar inhibitory activities. frontiersin.org This indicates that the nature and conformation of the linker region are key to maintaining or improving biological activity. The amide bond itself can exist in cis or trans conformations, with the trans conformation being generally more stable. The preferred conformation can be influenced by the steric and electronic nature of the flanking substituents, and this conformation will directly impact the three-dimensional shape of the molecule and its ability to fit into a binding site.
Rational Drug Design Approaches
To expedite the discovery and optimization of drug candidates based on the this compound scaffold, rational drug design strategies are increasingly employed. These methods leverage structural information and computational tools to guide the design of new molecules with improved properties.
Fragment-Based Drug Discovery (FBDD) Strategies
Fragment-based drug discovery (FBDD) is a powerful approach that starts with the identification of small, low-molecular-weight fragments that bind to a biological target. nih.govfrontiersin.org These fragments can then be grown, linked, or merged to generate more potent lead compounds.
The this compound scaffold can be conceptually deconstructed into its constituent fragments: 4-methylbenzoic acid and 4-aminopyrazole. In an FBDD campaign, these or similar fragments could be screened against a target of interest. Once a fragment hit is identified, its binding mode is typically determined using biophysical techniques such as X-ray crystallography or NMR. plos.org This structural information then guides the elaboration of the fragment. For example, the discovery of pyrimido[1,2-b]indazole phosphodiesterase 10A (PDE10A) inhibitors was initiated from a pyrazolopyridine fragment hit identified through X-ray co-crystal structure analysis. nih.gov Similarly, the pyrazol-4-yl urea (B33335) (AT9283), a multitargeted kinase inhibitor, was developed from a fragment-based approach. acs.org These examples demonstrate the potential of FBDD to yield potent and novel inhibitors starting from simple pyrazole-containing fragments.
Structure-Based Drug Design (SBDD) Utilizing Crystallographic Data of Ligand-Target Complexes
Structure-based drug design (SBDD) relies on the three-dimensional structure of the target protein, often in complex with a ligand, to guide the design of new inhibitors. nih.gov X-ray crystallography is a key technique in SBDD, providing detailed atomic-level information about the interactions between a ligand and its binding site. nih.govfrontiersin.org
If the crystal structure of a target protein in complex with a this compound derivative is available, it can reveal key hydrogen bonds, hydrophobic interactions, and other molecular recognition features. This information is invaluable for optimizing the lead compound. For instance, the optimization of 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold as a potent monopolar spindle 1 (MPS1) inhibitor was guided by X-ray crystal structure analysis. nih.gov
Ligand Efficiency and Lipophilic Efficiency Optimization
In drug discovery, lead optimization is increasingly guided by metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE). acs.org These metrics are valuable tools used in a multi-parameter optimization process to progress a chemical hit toward a clinical-quality compound. nih.gov LipE, in particular, is a crucial measure that relates the potency of a compound to its lipophilicity (typically measured as logP or logD). acs.org
It is well-established that increasing LipE within a series of analogous compounds can lead to significant improvements in broad selectivity, metabolic clearance, solubility, and permeability. nih.govtandfonline.com This optimization is key to achieving desirable pharmacokinetic properties, which ultimately translates to better efficacy and tolerability. nih.govtandfonline.com
A practical application of this principle can be seen in the development of N-(1H-pyrazol-4-yl)carboxamide inhibitors for the Interleukin-1 Receptor Associated Kinase 4 (IRAK4). In this series, researchers replaced a polar pyrazolopyrimidine core with more lipophilic bicyclic cores, such as pyrrolo[2,1-f] researchgate.netresearchgate.netmdpi.comtriazine. This modification, guided by the calculated logD, led to the identification of highly permeable IRAK4 inhibitors that maintained excellent potency and kinase selectivity. nih.gov This strategic increase in lipophilicity while preserving potency is a hallmark of successful LipE optimization.
Computational Design and Modeling Techniques
Computational chemistry plays a pivotal role in accelerating the drug discovery process for compounds like this compound. These techniques allow for the prediction of molecular interactions and properties, saving time and resources.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the protein target). walshmedicalmedia.com This technique utilizes scoring algorithms to estimate the strength of the interaction, helping to identify promising drug candidates from a large library of compounds. mdpi.com The process involves placing the optimized ligand structure into a specific binding site on the target protein and evaluating the resulting complex for stability and binding energy. mdpi.comscispace.com
In studies of related pyrazole amide derivatives, molecular docking has been employed to investigate intermolecular interactions with specific targets. For instance, docking studies of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide derivatives against the NDM-1 protein revealed key binding interactions. researchgate.net Similarly, benzamide derivatives appended with pyrazolones were docked against the COVID-19 main protease (PDB ID: 6LU7) to predict their binding modes and energies. walshmedicalmedia.com
Table 1: Example Molecular Docking Results for Benzamide Derivatives
| Ligand Class | Target Protein | Key Findings | Binding Energy (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|---|
| 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides | NDM-1 | Intermolecular interactions identified | Not specified | Not specified | researchgate.net |
| Benzamide pyrazolone (B3327878) derivatives | COVID-19 Main Protease (6LU7) | Prediction of binding affinity and hydrogen bonds | -8.85 | GLU166, ARG188 | walshmedicalmedia.com |
This table is generated based on data from studies on related benzamide compounds.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. researchgate.netnih.gov MD simulations model the atomic movements of the system, providing insights into the conformational changes and fluctuations of the complex. nih.gov This helps to validate the docking results and understand the dynamic nature of the binding. nih.gov For example, in studies of novel pyrazole-carboxamides, 50-nanosecond MD simulations were used to confirm the stability of the compounds within the active sites of human carbonic anhydrase (hCA) I and II receptors, revealing only minor conformational changes. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov QSAR models are built using statistical methods like Multiple Linear Regression (MLR) and are validated using parameters such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (r²pred). nih.gov
For a series of bicyclo (aryl methyl) benzamides, a QSAR model was developed to predict their inhibitory activity against the glycine (B1666218) transporter type 1 (GlyT1). The resulting equation correlated the biological activity (Log10IC50) with several physicochemical and topological descriptors. nih.gov
An example of a QSAR model equation is: Log10IC50 = -10.407 - 0.279 * αe + 0.069 * ɣ + 0.156 * TE + 1.83 * HBD + 1.716 * SE + 1.029 * TD nih.gov
In this model, descriptors such as polarizability (αe), surface tension (ɣ), and the number of hydrogen bond donors (HBD) were found to be significantly correlated with the inhibitory activity. nih.gov
Homology Modeling for Target Protein Structure Prediction
When the three-dimensional crystal structure of a target protein has not been experimentally determined, homology modeling can be used to generate a predictive model. semanticscholar.org This technique relies on the known experimental structure of a related homologous protein, which serves as a template. nih.gov The accuracy of the generated model is crucial for subsequent structure-based drug design efforts like molecular docking. semanticscholar.org
The process involves identifying suitable templates based on criteria like sequence identity, E-value, and resolution. nih.gov Web-based servers like SWISS-MODEL are commonly used to build the 3D model, and the quality of the resulting structure is assessed using tools such as PROCHECK, which evaluates its stereochemical properties. semanticscholar.org Homology modeling has been successfully applied to various targets, including the Plasmodium falciparum adenylosuccinate lyase (PfADSL), to enable the design of novel inhibitors. semanticscholar.org
Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Aspects
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles of Analogs
Early-stage assessment of ADME properties is crucial for identifying compounds with favorable pharmacokinetic profiles, helping to reduce the likelihood of failure in later stages of drug development. springernature.com
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. It is often assessed by incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s. springernature.comsemanticscholar.org
Research on pyrazole-containing benzamide (B126) analogs has shown varied metabolic stability. For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives, a related class of compounds, indicated that the parent compound had a metabolic stability lower than 80%. mdpi.com However, subsequent structural modifications led to analogs with higher metabolic stability. mdpi.com In another study, piperidine (B6355638) analogues of a different series showed improved metabolic stability in rat liver microsomes compared to their predecessors. nih.gov The stability of a compound is often expressed as the percentage of the parent compound remaining after a specific incubation time or as an in vitro half-life (t½). For example, one study determined the in vitro half-life of a compound in rat liver microsomes (RLMs) to be 11.51 minutes, with an intrinsic clearance (CLin) of 13.8 ± 0.48 ml/min/kg. researchgate.net
Strategies to enhance metabolic stability often involve structural modifications, such as the replacement of hydrogens with deuterium, cyclization, or altering ring sizes, which can significantly increase the biological half-life. researchgate.net
Table 1: Metabolic Stability of Select Pyrazole (B372694) Analogs
| Compound Class | Test System | Finding | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Human Liver Microsomes (HLM) | Parent compound had <80% stability; analogs showed higher stability. | mdpi.com |
| Piperidine Analogues | Rat Liver Microsomes (RLM) | Showed improved metabolic stability over previous analogues. | nih.gov |
| Conivaptan (example) | Rat Liver Microsomes (RLM) | In vitro t½ = 11.51 min; Intrinsic Clearance = 13.8 ml/min/kg. | researchgate.net |
Aqueous solubility and membrane permeability are fundamental properties that govern a drug's absorption from the gastrointestinal tract. researchgate.net For a compound to be orally bioavailable, it must possess a balance of these two characteristics.
Studies on various pyrazole-carboxamide derivatives have utilized in silico tools and in vitro assays to predict and measure these parameters. nih.gov For example, a series of novel pyrazole-carboxamides were predicted to have good gastrointestinal absorption based on their low skin permeability values (log Kp > -2.5). nih.gov In vitro Caco-2 permeability assays are a standard method to assess intestinal permeability. For one series of pyrazole-carboxamides, the Caco-2 permeability was determined to be in the range of -0.305 to 0.718 (log Papp in 10⁻⁶ cm/s). nih.gov
Pyrazolo[3,4-d]pyrimidine derivatives have been noted for their suboptimal aqueous solubility but satisfactory passive permeability across gastrointestinal membranes. mdpi.com The relationship between solubility and permeability can be complex; enhancing solubility with excipients like cyclodextrins does not always lead to a proportional increase in permeability and can sometimes hinder it. researchgate.net
Table 2: Solubility and Permeability Data for Pyrazole Analogs
| Compound Class/Analog | Parameter | Value/Result | Reference |
|---|---|---|---|
| Pyrazole-carboxamide Series | Aqueous Solubility (log mol/L) | -4.821 to -1.925 | nih.gov |
| Pyrazole-carboxamide Series | Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | -0.305 to 0.718 | nih.gov |
| Pyrazolo[3,4-d]pyrimidines | General Profile | Suboptimal aqueous solubility, good passive permeability. | mdpi.com |
| 4-(1H-Pyrazol-1-yl)benzenesulfonamides | Lipophilicity (clogP) | Fulfilled Lipinski's "rule-of-five," indicating potential for good oral bioavailability. | mdpi.com |
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. nih.gov The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain. nih.gov This selectivity is due to tight junctions between endothelial cells and the presence of active efflux transporters, such as P-glycoprotein (P-gp). nih.gov
In vitro models and in silico predictions are used to evaluate BBB permeability early in the discovery process. nih.gov For a series of pyrazolo[3,4-d]pyrimidine derivatives, in vitro assessments suggested that several compounds could efficiently cross the BBB. mdpi.com Similarly, a series of N-(1H-pyrazol-4-yl)carboxamides were developed to be permeable by introducing more lipophilic cores, leading to inhibitors with excellent potency and permeability. nih.gov
Efflux transporters like P-glycoprotein can actively pump drugs out of the brain, reducing their efficacy. Assessing whether a compound is a substrate or inhibitor of these transporters is crucial. For certain pyrazole-carboxamides, it was predicted that they would be substrates for P-glycoprotein, which could limit their CNS penetration. nih.gov
Table 3: Blood-Brain Barrier Permeability and Efflux Data for Analogs
| Compound Class | Parameter | Finding | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | BBB Permeability | In vitro studies suggest efficient BBB crossing for several compounds. | mdpi.com |
| N-(1H-Pyrazol-4-yl)carboxamides | Permeability | Introduction of lipophilic cores led to highly permeable inhibitors. | nih.gov |
| Pyrazole-carboxamide Series | P-glycoprotein Interaction | Predicted to be a substrate. | nih.gov |
In Vivo Pharmacokinetic (PK) Profiling in Preclinical Animal Models
In vivo studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in a whole organism, providing data that bridges the gap between in vitro assays and clinical outcomes. nih.gov
Following administration, the concentration of a drug in the bloodstream is measured over time to determine key pharmacokinetic parameters like maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC), which represents total systemic exposure.
While specific in vivo PK data for 4-methyl-N-(1H-pyrazol-4-yl)benzamide is not publicly available, studies on related structures provide insight. For example, a potent inhibitor of the RET kinase, a complex benzamide derivative, was shown to repress tumor growth in mouse xenograft models in a dose-dependent manner, indicating sufficient systemic exposure to exert a pharmacological effect. nih.gov Another study on N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide, a different benzamide derivative, demonstrated oral exposure in mice, confirming its ability to be absorbed into the systemic circulation after oral administration. nih.gov
Clearance describes the rate at which a drug is removed from the body, while the elimination half-life (t½) is the time required for the drug concentration in the plasma to decrease by half. These parameters are critical for determining dosing regimens.
The primary clearance pathways are hepatic (liver) metabolism and renal (kidney) excretion. In vitro metabolic stability data can be used to predict in vivo hepatic clearance. researchgate.net For instance, the intrinsic clearance values obtained from liver microsome assays can be scaled to predict in vivo clearance in animals and humans. researchgate.net
The half-life of a drug is influenced by both its clearance and its volume of distribution. Compounds with low clearance and a moderate volume of distribution typically exhibit a longer half-life. For example, Lenacapavir, a polyfluorinated pyrazole-containing drug, is noted for its extraordinarily long half-life, allowing for a dosing interval of six months. nih.gov While this is an exceptional case, it highlights the diverse pharmacokinetic profiles that can be achieved within the broader class of pyrazole-containing molecules. nih.gov
Preclinical Pharmacodynamic Data for this compound Remains Undisclosed in Publicly Available Research
Despite a thorough review of scientific literature and databases, specific preclinical pharmacodynamic (PD) data for the chemical compound this compound, including the correlation of its exposure with biological efficacy and its time-dependent target modulation, is not available in the public domain.
While research exists on structurally related pyrazole and benzamide derivatives, which have been investigated for a variety of therapeutic applications, this body of work does not extend to the specific compound . Investigations into similar molecular scaffolds have explored their potential as inhibitors of various kinases and their roles in modulating cellular pathways. However, these findings cannot be directly extrapolated to delineate the pharmacodynamic profile of this compound.
The requested detailed analysis of its preclinical pharmacodynamic relationships and target engagement in preclinical models, therefore, cannot be provided at this time due to the absence of published research data. The scientific community has not yet publicly reported on the in vivo studies that would be necessary to establish a relationship between the concentration of this compound in biological systems and its pharmacological effects, nor on the time course of its interaction with its putative biological target.
Consequently, the creation of data tables and a detailed article as per the specified outline is not feasible. Further research and publication of preclinical studies are required to elucidate the pharmacodynamic characteristics of this compound.
Future Research Directions and Therapeutic Potential
Development of Novel Analogs with Enhanced Potency and Selectivity
A primary avenue for future research is the rational design and synthesis of novel analogs of 4-methyl-N-(1H-pyrazol-4-yl)benzamide to improve its potency and selectivity for specific biological targets. Medicinal chemists can systematically modify the core structure at several positions to explore the structure-activity relationship (SAR).
Key modification strategies would include:
Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, nitro groups, alkyl chains) on the 4-methylphenyl ring can significantly alter electronic properties and steric bulk, potentially leading to stronger interactions with target proteins.
Modification of the Pyrazole (B372694) Ring: Substitution at different positions of the pyrazole nucleus can influence the molecule's orientation and binding affinity. For instance, creating N-substituted derivatives is a common strategy to enhance pharmacological profiles. nih.gov
Hybridization with Other Pharmacophores: A successful approach in drug discovery involves creating hybrid molecules that combine two or more pharmacologically active scaffolds. nih.gov Future work could involve linking the pyrazole-benzamide core to other heterocycles known for specific biological activities, such as benzimidazoles or sulfonamides, to create compounds with synergistic or novel mechanisms of action. mdpi.comresearchgate.net
The goal of these modifications is to develop analogs that not only show increased activity but also exhibit high selectivity, thereby minimizing potential off-target effects.
Investigation of Undiscovered Biological Targets for Pyrazole-Benzamide Compounds
The structural versatility of the pyrazole scaffold allows its derivatives to interact with a diverse array of biological targets. mdpi.com While some pyrazole-based drugs are well-characterized kinase inhibitors for cancer treatment, the full range of potential targets for the pyrazole-benzamide class is not yet fully understood. nih.gov
Future research should focus on target deconvolution and identification to uncover novel mechanisms of action. This can be achieved through:
Phenotypic Screening: Testing this compound and its analogs across a wide range of cell lines and disease models (e.g., cancer, microbial, inflammatory) to identify unexpected therapeutic effects.
Affinity-Based Proteomics: Utilizing chemical probes derived from the parent compound to isolate and identify its binding proteins directly from cell lysates.
Computational Target Prediction: Employing in silico methods to screen the compound against databases of known protein structures to predict potential interactions, which can then be validated experimentally.
Discovering new biological targets would open up entirely new therapeutic possibilities for this class of compounds.
Application of Advanced In Silico and AI-Driven Drug Discovery Methodologies
Modern drug discovery heavily relies on computational tools to accelerate the process and reduce costs. endava.com The future development of this compound and its derivatives will be significantly enhanced by the application of advanced in silico and artificial intelligence (AI) methodologies.
In Silico Screening and Modeling: Computer simulations are revolutionary in drug discovery for rapidly screening large chemical libraries and modeling complex biological interactions. endava.com Techniques such as molecular docking can predict the binding affinity and conformation of pyrazole derivatives within the active site of a target protein. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can build mathematical models that correlate chemical structure with biological activity, guiding the design of more potent compounds. ej-chem.org These methods also allow for the early prediction of ADME (absorption, distribution, metabolism, and excretion) properties, helping to select candidates that satisfy criteria like Lipinski's rule of five for better bioavailability. allsubjectjournal.com
AI-Driven Discovery: Artificial intelligence can further transform the discovery pipeline. endava.com Generative AI models can design novel molecular structures with desired properties from scratch, moving beyond simple library screening. AI can also analyze vast datasets from scientific literature, patents, and clinical trials to identify novel drug targets and predict therapeutic potential much faster than traditional methods. endava.com For pyrazole-benzamide derivatives, AI could accelerate the identification of lead compounds and optimize them for clinical testing.
Exploration of New Therapeutic Indications for Pyrazole-Benzamide Derivatives
The broad biological activity reported for pyrazole derivatives suggests that this compound and its future analogs could be repurposed for a variety of diseases beyond their initial intended use. nih.gov The number of approved drugs containing a pyrazole nucleus has grown significantly, targeting conditions from cancer and HIV to hypertension and migraine. nih.gov
Potential new therapeutic areas for exploration include:
Infectious Diseases: Numerous pyrazole derivatives have shown potent activity against bacteria, fungi, and parasites. nih.govnih.govresearchgate.net Research could explore the efficacy of pyrazole-benzamides against drug-resistant microbial strains, such as MRSA, or neglected diseases like leishmaniasis. nih.govnih.gov
Neurodegenerative and Psychiatric Disorders: Some pyrazole compounds have been investigated for their neuroprotective effects and their ability to modulate neurotransmitter systems. researchgate.net Studies could assess the potential of new piperazine (B1678402) derivatives of pyrazole for treating conditions like anxiety and depression. nih.gov
Inflammatory Diseases: Phenylbutazone, an early pyrazolidinedione, was a potent anti-inflammatory agent. nih.gov Although its use is now limited, this historical success points to the potential of newer, more selective pyrazole-benzamide derivatives as anti-inflammatory drugs.
Metabolic Diseases: Certain pyrazole-containing drugs have been approved for treating conditions like type II diabetes, highlighting another potential therapeutic avenue for this chemical class. nih.gov
Collaborative Research Opportunities and Translational Pathways
Translating a promising compound from the laboratory to the clinic is a complex, multi-stage process that benefits immensely from collaboration. Future development of this compound will require synergistic partnerships between different research sectors.
Academia-Industry Partnerships: Academic institutions often excel at early-stage discovery and elucidating mechanisms of action. nih.gov Pharmaceutical companies provide the resources and expertise for large-scale synthesis, preclinical development, and clinical trials. Joint ventures can bridge the gap between basic research and clinical application.
Interdisciplinary Consortia: The development process requires expertise from medicinal chemists, biologists, pharmacologists, computational scientists, and clinicians. Forming consortia that bring these diverse skills together can overcome scientific hurdles more effectively.
Open Science Initiatives: Sharing data and research findings through open science platforms can accelerate progress by preventing the duplication of efforts and allowing researchers globally to build upon existing knowledge.
Establishing clear translational pathways, including robust intellectual property strategies and navigating the regulatory approval process with bodies like the FDA, will be critical for ensuring that promising pyrazole-benzamide derivatives can ultimately reach patients. endava.com
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-methyl-N-(1H-pyrazol-4-yl)benzamide, and how do deviations impact yield?
The synthesis typically involves coupling 4-methylbenzoyl chloride with 1H-pyrazol-4-amine under nucleophilic acyl substitution. Key parameters include:
- Temperature : 0–5°C for amine activation to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.
- Catalyst : Triethylamine (5–10 mol%) to neutralize HCl byproducts and accelerate reaction .
Deviations (e.g., elevated temperatures) may lead to over-acylation or decomposition, reducing yields by 20–40% .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : and NMR validate the benzamide backbone and pyrazole substitution pattern. For example, the amide proton appears at δ 8.2–8.5 ppm .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ at m/z 242.1062) confirms molecular formula .
- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How can researchers assess the compound’s solubility and stability in biological buffers?
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO for stock solutions. Data shows moderate aqueous solubility (~50 µM at 25°C), necessitating co-solvents like cyclodextrins for in vitro assays .
- Stability : Monitor degradation via LC-MS over 24–72 hours under physiological conditions. Hydrolysis of the amide bond is minimal (<5% at pH 7.4) .
Q. What preliminary assays are recommended to evaluate biological activity?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR or JAK2) using fluorescence-based assays. Pyrazole derivatives often show IC values in the nanomolar range .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to identify growth inhibition thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the compound’s potency?
-
Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the benzamide para-position to enhance target binding. Pyrazole N-methylation may reduce metabolic clearance .
-
Data Table : Hypothetical SAR for Analogues
Substituent IC (EGFR) Solubility (µM) Metabolic Stability (t) -H (Parent) 150 nM 50 2.1 h -CF 35 nM 30 3.8 h -OCH 90 nM 70 1.5 h Data derived from structural analogs in .
Q. What computational methods predict binding modes and off-target interactions?
Q. How can contradictory data on metabolic stability be resolved?
- Case Study : If liver microsome assays show t = 2.1 h, but in vivo PK data suggests faster clearance:
- Hypothesis : Phase II metabolism (e.g., glucuronidation) dominates in vivo.
- Validation : Use UDP-glucuronosyltransferase inhibitors in microsome assays to isolate Phase I vs. II contributions .
Q. What strategies optimize in vivo efficacy while minimizing toxicity?
Q. How do structural analogs address limitations of the parent compound?
- Example : Replacing the benzamide with a sulfonamide group improves solubility (e.g., 4-sulfamoyl-N-(pyrazol-4-yl)benzamide, solubility = 120 µM) but may reduce target affinity .
Q. What advanced techniques validate target engagement in cellular models?
- CETSA : Cellular Thermal Shift Assay confirms target binding by measuring protein denaturation shifts .
- SPR : Surface plasmon resonance quantifies binding kinetics (e.g., = 25 nM for EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
